Cas no 52634-65-8 ((2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid)

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid is a chiral organic compound featuring a carbamoylamino linkage and a 4-methoxyphenethyl moiety. Its stereospecific (S)-configuration at the α-carbon and branched isobutyl side chain contribute to its potential utility in asymmetric synthesis and pharmaceutical applications. The presence of the methoxy group enhances solubility in organic solvents, while the carbamoylurea functionality may facilitate hydrogen bonding interactions, making it a candidate for molecular recognition studies. This compound’s structural features suggest applicability as an intermediate in peptidomimetics or enzyme inhibitor design, where precise stereochemistry and functional group positioning are critical. Its purity and stability under standard conditions further support its use in research and development contexts.
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid structure
52634-65-8 structure
Product Name:(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid
CAS No:52634-65-8
MF:C15H22N2O4
MW:294.346184253693
CID:6263121
PubChem ID:1759559
Update Time:2025-10-22

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 52634-65-8
    • N-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-L-valine
    • AKOS010429432
    • EN300-722342
    • (2S)-2-({[2-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}AMINO)-3-METHYLBUTANOIC ACID
    • (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid
    • Inchi: 1S/C15H22N2O4/c1-10(2)13(14(18)19)17-15(20)16-9-8-11-4-6-12(21-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3,(H,18,19)(H2,16,17,20)/t13-/m0/s1
    • InChI Key: ZWVDGVZGVCLMGO-ZDUSSCGKSA-N
    • SMILES: OC([C@H](C(C)C)NC(NCCC1C=CC(=CC=1)OC)=O)=O

Computed Properties

  • Exact Mass: 294.15795719g/mol
  • Monoisotopic Mass: 294.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 87.7Ų

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid Pricemore >>

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(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid Related Literature

Additional information on (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid

(2S)-2-[2-(4-Methoxyphenyl)Ethylcarbamoylamino]-3-Methylbutanoic Acid: A Comprehensive Overview

(2S)-2-[2-(4-Methoxyphenyl)Ethylcarbamoylamino]-3-Methylbutanoic Acid, also known by its CAS number 52634-65-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of amino acids, specifically a substituted butanoic acid with a complex side chain that includes a methoxyphenyl group and an ethylcarbamoyl moiety. The stereochemistry at the second carbon (S configuration) plays a crucial role in its biological activity and selectivity.

The structure of this compound is characterized by a chiral center at the second carbon atom, which is connected to an amino group substituted with a 4-methoxyphenylethyl chain and a methyl group on the third carbon. This unique arrangement contributes to its potential as a substrate in enzymatic reactions or as a component in drug design. Recent studies have highlighted its role in modulating enzyme activity, particularly in the context of protease inhibitors, which are critical in the treatment of various diseases, including viral infections and cancer.

One of the most promising applications of (2S)-2-[2-(4-Methoxyphenyl)Ethylcarbamoylamino]-3-Methylbutanoic Acid lies in its ability to act as a substrate for specific proteases. Proteases are enzymes that cleave peptide bonds in proteins, and their inhibition can lead to therapeutic effects by preventing the progression of diseases associated with excessive proteolytic activity. For instance, research has shown that this compound can be used to study the catalytic mechanisms of cysteine proteases, such as cathepsins, which are implicated in cancer metastasis and inflammation.

Moreover, the presence of the methoxyphenyl group introduces additional functionality to the molecule, enhancing its pharmacokinetic properties such as solubility and bioavailability. This makes it an attractive candidate for drug delivery systems and targeted therapies. Recent advancements in medicinal chemistry have focused on optimizing the substituents on this compound to improve its stability and efficacy when administered in vivo.

In terms of synthesis, (2S)-2-[2-(4-Methoxyphenyl)Ethylcarbamoylamino]-3-Methylbutanoic Acid can be prepared through a variety of methods, including asymmetric synthesis techniques that allow for precise control over the stereochemistry at the chiral center. These methods often involve the use of chiral auxiliaries or catalytic asymmetric reactions, ensuring high enantiomeric excess and purity of the final product.

The biological evaluation of this compound has revealed its potential as an inhibitor of various enzymes beyond proteases. For example, studies have demonstrated its ability to modulate kinases and other enzymes involved in signal transduction pathways, making it a versatile tool in drug discovery efforts targeting diverse therapeutic areas.

In conclusion, (2S)-2-[2-(4-Methoxyphenyl)Ethylcarbamoylamino]-3-Methylbutanoic Acid (CAS No: 52634-65-8) stands out as a valuable compound with wide-ranging applications in both academic research and industrial drug development. Its unique structure, coupled with advancements in synthetic methodologies and biological testing, positions it as a key player in the ongoing quest for novel therapeutic agents.

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